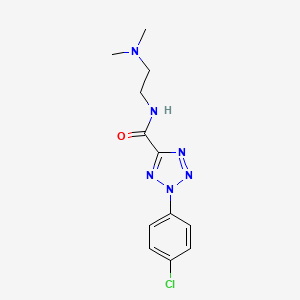

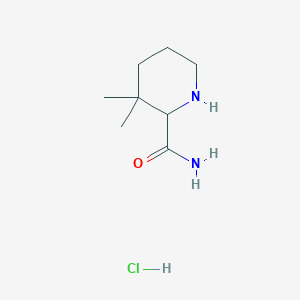

![molecular formula C18H18N4O3S B2926541 甲基2-(烯丙硫基)-7-甲基-4-氧代-5-吡啶-4-基-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸酯 CAS No. 876866-32-9](/img/structure/B2926541.png)

甲基2-(烯丙硫基)-7-甲基-4-氧代-5-吡啶-4-基-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with various compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure of these compounds can be confirmed by IR, NMR, Mass and elemental analysis study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps. For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined through various analytical techniques. For example, the compound 3 was characterized from 1 H NMR by the disappearance of methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and appearance of the acid proton signal of 3 at δ 13.6 .科学研究应用

合成和化学反应

- 甲基2-(烯丙硫基)-7-甲基-4-氧代-5-吡啶-4-基-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸酯参与了多种化学反应,包括甲基化和酰基化。这些过程是针对 Biginelli 化合物的衍生物进行研究的,例如 6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸乙酯 (Kappe & Roschger, 1989)。

- 该化合物还参与了新型吡啶和噻吩衍生物的合成,这对于开发新药和化学品非常重要 (Bakhite 等人,2005)。

生物活性

- 衍生自甲基2-(烯丙硫基)-7-甲基-4-氧代-5-吡啶-4-基-3,4,5,8-四氢吡啶并[2,3-d]嘧啶-6-羧酸酯的化合物已显示出一系列生物活性。例如,2-烷基硫基-4-氧代-3,4-(和 1,4)-二氢吡啶并[2,3-d]嘧啶-5-和 -6-羧酸乙酯的衍生物表现出显着的药理活性 (Śladowska 等人,1990)。

- 在另一项研究中,由该化合物合成的某些二氢嘧啶类物质表现出显着的抗高血压和抗溃疡活性 (Rana 等人,2004;Rana 等人,2011)。

药物合成

- 该化合物用于合成各种杂环化合物,包括嘧啶和吡啶,它们是药物开发不可或缺的一部分 (Boto 等人,2001;Carruthers & Moses,1988)。

抗菌和抗过敏特性

- 已探索了由该化合物合成的新型衍生物的抗菌特性,表明其在开发新的抗菌剂和抗真菌剂方面具有潜力 (Shastri & Post,2019)。

- 一些衍生物还表现出增强的抗过敏活性,这对于开发新的过敏症治疗方法至关重要 (Hermecz 等人,1984)。

作用机制

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its intended use. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

安全和危害

未来方向

The future directions for research on pyrimidine derivatives are promising. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as .

属性

IUPAC Name |

methyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-4-9-26-18-21-15-14(16(23)22-18)13(11-5-7-19-8-6-11)12(10(2)20-15)17(24)25-3/h4-8,13H,1,9H2,2-3H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEPBVGZKGMYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=NC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

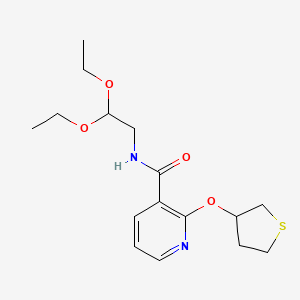

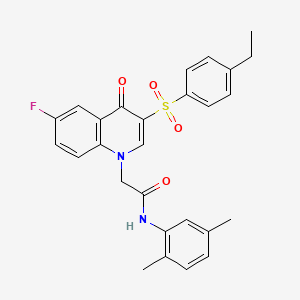

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

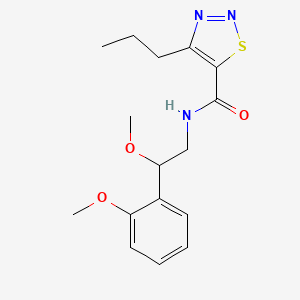

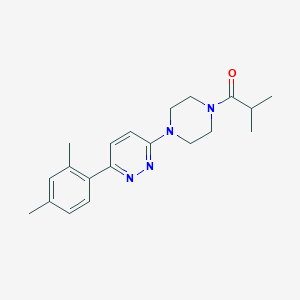

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

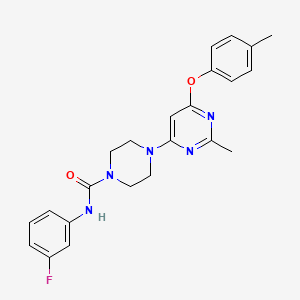

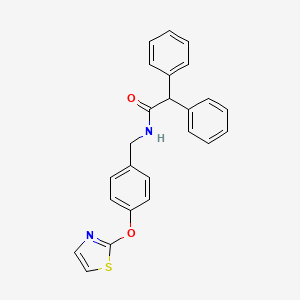

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)